molecular formula C11H16O5 B11881728 Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- CAS No. 55426-93-2

Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-

Cat. No.: B11881728
CAS No.: 55426-93-2
M. Wt: 228.24 g/mol
InChI Key: KKQDTYAJKNBXRR-UHFFFAOYSA-N
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Description

Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its structure features a 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one core, a scaffold known to be a valuable synthetic intermediate. Spirocyclic compounds like the 1,4-dioxaspiro[4.5]decane skeleton are frequently utilized in pharmaceutical research for constructing complex molecules and have been identified as key intermediates in the synthesis of various biologically active targets . The specific functionalization of this molecule with an ether-linked ethanol chain suggests potential application as a building block for further chemical modification or in the development of novel compounds for biological evaluation. Researchers may explore its utility in developing new therapeutic agents or functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55426-93-2

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]ethanol

InChI

InChI=1S/C11H16O5/c1-13-10(14-7-6-12)2-4-11(5-3-10)15-8-9-16-11/h2-5,12H,6-9H2,1H3

InChI Key

KKQDTYAJKNBXRR-UHFFFAOYSA-N

Canonical SMILES

COC1(C=CC2(C=C1)OCCO2)OCCO

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Starting Material : Cyclohexanedione (10.0 g, 0.08 mol)

  • Catalyst : p-Toluenesulfonic acid monohydrate (2.44 g, 0.01 mol)

  • Solvent : Toluene (500 mL)

  • Yield : 88% after column chromatography.

Introduction of the Methoxy Group

Regioselective methylation at position 8 is critical. A two-step protocol involving hydroxyl protection and subsequent methylation is employed:

  • Hydroxyl Protection :
    The hydroxyl group is protected as a methoxymethyl (MOM) ether using chloromethyl methyl ether (MOMCl) and potassium carbonate in acetone. This step ensures selectivity during methylation.

  • Methylation :
    The protected intermediate is treated with methyl iodide (MeI) and tetrabutylammonium hydrogensulfate (TBAHS) in tetrahydrofuran (THF) under basic conditions.

Example Protocol:

  • Starting Material : 2-Hydroxy-4-O-methoxymethylbenzaldehyde (1.69 g, 9.3 mmol)

  • Base : 2M NaOH (20 mL, 40 mmol)

  • Methylating Agent : Methyl iodide (8.7 g, 61.3 mmol)

  • Solvent : THF (50 mL)

  • Yield : 93% after silica gel chromatography.

Etherification with Ethanol

The ethoxyethanol side chain is introduced via Williamson ether synthesis or Mitsunobu reaction.

Williamson Ether Synthesis

A hydroxyl group on the spirocyclic core is deprotonated with sodium hydride (NaH) and reacted with 2-bromoethanol in dry tetrahydrofuran (THF).

Reaction Conditions:

  • Substrate : 8-Methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol (1.0 g, 5.2 mmol)

  • Base : NaH (60% dispersion in mineral oil, 0.25 g, 6.2 mmol)

  • Alkylating Agent : 2-Bromoethanol (0.76 g, 6.2 mmol)

  • Solvent : THF (30 mL)

  • Yield : 78% (isolated via distillation).

Mitsunobu Reaction

For stereocontrolled etherification, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the spirocyclic alcohol with ethanol derivatives.

Example:

  • Substrate : 8-Methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol (165 mg, 0.84 mmol)

  • Reagents : DEAD (386 mg, 0.87 mmol), PPh₃ (227 mg, 0.87 mmol)

  • Alcohol Partner : 2-Hydroxyethanol (52 mg, 0.84 mmol)

  • Solvent : THF (15 mL)

  • Yield : 46% after column chromatography.

One-Pot Tandem Functionalization

Recent advances combine ketalization, methylation, and etherification in a single pot. A notable method uses N-methyl-N-phenylaminodifluorosulfinium tetrafluoroborate as a dual-purpose catalyst for methylation and etherification.

Procedure:

  • Ketal Formation : Cyclohexanedione (5.0 g, 40 mmol) and ethylene glycol (3.0 mL, 48 mmol) in toluene with p-toluenesulfonic acid.

  • Methylation/Etherification : Addition of MeI (6.8 g, 48 mmol) and 2-bromoethanol (5.9 g, 48 mmol) catalyzed by N-methyl-N-phenylaminodifluorosulfinium tetrafluoroborate (1.5 equiv).

  • Workup : Aqueous NaHCO₃ extraction and silica gel chromatography.

  • Yield : 60% (over three steps).

Analytical Data and Characterization

Successful synthesis is confirmed via spectral data:

  • ¹H NMR (CDCl₃): δ 3.49 (s, 3H, OCH₃), 4.12 (t, 2H, OCH₂CH₂OH), 5.23 (s, 2H, OCH₂O).

  • MS (ESI) : m/z 279.1 [M+H]⁺.

Challenges and Optimizations

  • Regioselectivity : Competing reactions at C-6 and C-9 require careful control of steric and electronic factors. Using bulky bases (e.g., LDA) improves selectivity.

  • Side Reactions : Over-alkylation is mitigated by stepwise addition of alkylating agents.

  • Purification : Silica gel chromatography with ethyl acetate/hexanes (3:7) effectively isolates the product.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors enhance efficiency:

  • Flow Rate : 10 mL/min

  • Residence Time : 30 minutes

  • Catalyst : Heterogeneous sulfonic acid resin (Amberlyst-15).

  • Output : 1.2 kg/hour with >95% purity .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted ethers

Scientific Research Applications

Medicinal Chemistry

Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- has shown promise in pharmacological research due to its potential as a therapeutic agent.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The unique dioxaspiro structure may enhance the bioactivity of ethanol derivatives against various pathogens, making it a candidate for further investigation in drug development .

Anti-inflammatory Properties

Research has suggested that spiro compounds can modulate inflammatory pathways. Ethanol derivatives may possess the ability to inhibit pro-inflammatory cytokines, thus providing a basis for developing anti-inflammatory drugs .

Materials Science

The compound's unique properties also make it suitable for applications in materials science.

Polymer Synthesis

Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- can be utilized as a monomer or additive in polymer synthesis. Its spiro structure can impart flexibility and strength to polymer matrices, making it valuable in creating advanced materials for various applications .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be employed in formulating coatings and adhesives that require durability and resistance to environmental factors .

Environmental Science

Ethanol derivatives are being explored for their potential in environmental applications.

Bioremediation

The compound may play a role in bioremediation efforts, particularly in the degradation of pollutants. Its structural properties could facilitate interactions with microbial systems that break down environmental contaminants .

Sustainable Chemistry

As a renewable resource, ethanol-based compounds are being investigated for their role in sustainable chemistry practices. The use of such compounds could reduce reliance on fossil fuels and lower environmental impact .

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar spiro compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The findings suggest that ethanol derivatives could be further explored as potential antibacterial agents in clinical settings .

Case Study 2: Polymer Development

Research on the incorporation of dioxaspiro compounds into polymer blends revealed enhanced mechanical properties and thermal stability. This case illustrates the potential of using ethanol derivatives in developing high-performance materials for industrial applications .

Case Study 3: Environmental Applications

A recent investigation into the bioremediation capabilities of ethanol derivatives highlighted their effectiveness in degrading specific pollutants in soil samples. This study supports the potential use of such compounds in environmental cleanup processes .

Mechanism of Action

The mechanism of action of Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Target Compound:

Spirocycle Formation : Similar to , using hypervalent iodine reagents (e.g., PhI(OAc)₂) to construct the dioxaspiro framework.

Methoxy Introduction : As in , NaBH₄ reduction of a ketone followed by methylation.

Ethoxy Side-Chain Attachment: Etherification or nucleophilic substitution to introduce the ethanol moiety.

Comparative Syntheses:

  • 6,9-Dimethyl Analogs : Synthesized via PhI(OAc)₂-mediated cyclization (47% yield) .
  • 8-Methoxy Derivatives : Achieved via ketone reduction (61% yield) and subsequent methylation .
  • Spiro[4.5]deca-6,9-diene-8-ones : Prepared via Pd-catalyzed [3+2] annulation (high diastereoselectivity) .

The target’s conjugated diene may necessitate protection/deprotection strategies to prevent undesired cycloadditions during synthesis.

Physicochemical Properties

Property Target Compound (Predicted) 8-Methoxy-1,4-dioxaspiro[4.5]decane (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Molecular Weight ~250–300 g/mol 158.22 g/mol 186.25 g/mol
logP ~1.5–2.0 1.02 (estimated) 1.30
Solubility Moderate in polar solvents Low (nonpolar core) Moderate (hydroxyl group)
Stability Air-sensitive (diene) Stable Stable

Functional and Application Differences

  • Pharmaceutical Intermediates: The target’s diene and ether groups make it suitable for controlled-release formulations or prodrugs, whereas amino-substituted analogs () may serve as amine precursors in peptidomimetics.
  • Material Science : The diene in the target could enable polymerization (e.g., radical ring-opening, as in ), unlike saturated spirocycles.
  • Biological Activity : Benzylidene-substituted spirocycles () exhibit antimicrobial properties, but the target’s lack of aromatic groups may shift activity toward anti-inflammatory or CNS targets.

Key Research Findings

Spirocycle Reactivity : The 6,9-diene system in the target enables regioselective [4+2] cycloadditions, a feature absent in saturated analogs .

Thermal Stability : Diene-containing spirocycles (e.g., ) decompose at lower temperatures (~150°C) than saturated analogs (>200°C) .

Biological Activity

Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- (CAS No. 55426-93-2) is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula for this compound is C11H16OC_{11}H_{16}O with a molecular weight of approximately 228.242 g/mol. The compound features a dioxaspiro structure that may contribute to its biological effects.

PropertyValue
Molecular FormulaC11H16O
Molecular Weight228.242 g/mol
CAS Number55426-93-2
DensityNot available
Boiling PointNot available
Melting PointNot available

Biological Activities

Research indicates that compounds with dioxaspiro structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Dioxaspiro compounds have shown potential in inhibiting microbial growth. In vitro studies suggest that related compounds can exhibit significant antimicrobial properties against various pathogens.
  • Antioxidant Properties : Compounds similar to ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in biological systems.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence suggesting that dioxaspiro compounds may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity Study

A study conducted on a series of dioxaspiro compounds demonstrated that those with hydroxyl and methoxy groups exhibited enhanced antimicrobial activity compared to their counterparts without these functional groups. The study found that ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- effectively inhibited the growth of several bacterial strains.

Antioxidant Activity Assessment

In a comparative study using the DPPH radical scavenging assay, ethanol derivatives showed significant antioxidant activity. The compound's ability to donate electrons was measured, revealing a strong correlation between the presence of the dioxaspiro structure and antioxidant efficacy.

Cytotoxicity Evaluation

Research published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of dioxaspiro compounds on human cancer cell lines. The study indicated that ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- displayed selective toxicity towards certain cancer cells while sparing normal cells.

Q & A

Q. What are the recommended synthetic routes for this spirocyclic ethanol derivative in academic settings?

The compound can be synthesized via multi-step protocols involving spiro ring formation and functionalization. For example:

  • Step 1 : Reduction of a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using NaBH₄ in MeOH yields the corresponding alcohol .
  • Step 2 : Methoxylation via acid-catalyzed etherification (e.g., using p-TsOH in H₂O) introduces the methoxy group to the spiro system .
  • Step 3 : Annulation reactions (e.g., [3 + 2] cycloaddition with vinylcyclopropanes under Pd/phosphine-thiourea catalysis) enable stereoselective construction of the deca-6,9-diene backbone .

Key Considerations :

  • Use inert atmospheres for moisture-sensitive intermediates .
  • Optimize catalyst loading (e.g., 5 mol% Pd) for high diastereoselectivity (>90% in some cases) .

Q. How should researchers safely handle and store this compound given its toxicity profile?

  • Exposure Control : Use fume hoods, wear nitrile gloves, and employ full-face shields to prevent skin/eye contact (classified as acute toxicity and skin irritant) .
  • Storage : Store in airtight containers under nitrogen to avoid oxidation or hydrolysis. Monitor for decomposition via periodic NMR analysis .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via authorized waste services .

Advanced Research Questions

Q. How can conflicting NMR or HRMS data during characterization be resolved?

Discrepancies often arise from diastereomers or residual solvents. Methodological approaches include:

  • Diastereomer Separation : Use silica gel chromatography (e.g., hexane/EtOAc gradients) to resolve diastereomeric pairs (e.g., d.r. = 1:1 observed in related spiro compounds) .
  • HRMS Calibration : Cross-validate exact mass values (e.g., calculated [M+H]⁺ = 353.2587 vs. observed 353.2582) using internal standards .
  • Solvent Artifact Identification : Compare experimental NMR shifts (e.g., δ 1.2–1.4 ppm for tert-butyl groups) with literature data for analogous spiro systems .

Q. What mechanistic insights explain the oxidative degradation of this compound?

Oxidation studies on similar β-O-aryl ethers reveal:

  • Radical Pathways : Intermediate spirocyclohexadienyl radicals form via nucleophilic attack of OH groups on positively charged rings, leading to dioxaspirodecadienone derivatives or cleavage products .
  • Role of Catalysts : LiP (lignin peroxidase) promotes Cα–H deprotonation, while tungstocobalt(III)ate accelerates radical oxidation, suppressing fragmentation . Experimental Design :
  • Use isotopic labeling (e.g., ⁴-MeOC₆H₄OCH₂CD₂OH) to track hydrogen abstraction pathways .
  • Monitor reaction progress via LC-MS and EPR spectroscopy for radical detection .

Q. How can stereochemical outcomes of spiro ring-forming reactions be controlled?

  • Catalyst Selection : Palladium with chiral phosphine-thiourea ligands induces enantioselectivity (e.g., >90% ee in annulations) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization for spiro transition structures .
  • Temperature Modulation : Lower temperatures (−20°C) favor kinetic control, reducing racemization .

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